1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Description
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS: 2655646-56-1) is a heterocyclic compound featuring a benzimidazolone core fused with a pyridine ring substituted with two benzyloxy groups at the 2- and 6-positions. The benzimidazolone moiety is further substituted with a bromine atom at position 5 and a methyl group at position 3 . Its molecular formula is C27H22BrN3O3, with a molecular weight of 516.39 g/mol. The compound is marketed as a research chemical, primarily for use in drug discovery and heterocyclic chemistry studies, though its specific biological targets or applications remain undefined .
Properties
Molecular Formula |
C27H22BrN3O3 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1-[2,6-bis(phenylmethoxy)pyridin-3-yl]-5-bromo-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C27H22BrN3O3/c1-30-24-16-21(28)12-13-22(24)31(27(30)32)23-14-15-25(33-17-19-8-4-2-5-9-19)29-26(23)34-18-20-10-6-3-7-11-20/h2-16H,17-18H2,1H3 |
InChI Key |
DFKWGHKQFSKDDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N(C1=O)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the bromine atom and the benzyloxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core.
Substitution: The bromine atom can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The bromine atom and benzyloxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Bis-Benzyloxy Pyridine : The 2,6-bis(benzyloxy)pyridin-3-yl group introduces steric bulk and aromatic π-stacking capacity, distinguishing it from simpler N-aryl or alkyl substituents in compounds like Brorphine or Compound 46 .
- Methyl Group at Position 3 : The 3-methyl group may stabilize the benzimidazolone conformation, analogous to the 3-allyl group in Compound 5am, but with reduced reactivity .
Biological Activity
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzimidazole core and multiple substituents, suggest a variety of biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 516.4 g/mol. The compound features:
- A benzimidazole core.
- A pyridine moiety with two benzyloxy groups at the 2 and 6 positions.
- A bromine atom at the 5-position of the benzimidazole ring.
This structural arrangement enhances its solubility and bioactivity compared to other similar compounds .
Biological Activity Overview
Research indicates that compounds structurally related to 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibit various biological activities including:
Antimicrobial Activity
Several studies have demonstrated that related compounds possess antimicrobial properties. For instance, derivatives with similar benzimidazole structures have shown effectiveness against bacterial strains, suggesting that this compound may also exhibit antimicrobial effects .
Antiviral Potential
The compound's structure suggests potential antiviral activity. Compounds with similar frameworks have been evaluated for their efficacy against viruses such as HIV and herpes simplex virus (HSV). The presence of the pyridine moiety may enhance interaction with viral proteins or enzymes .
Enzyme Inhibition
Interaction studies indicate that this compound may inhibit specific enzymes. For example, derivatives have been tested against d-amino acid oxidase (DAAO) and showed promising results in inhibiting enzyme activity, which is crucial for various metabolic pathways .
Study 1: Antimicrobial Efficacy
A study focusing on benzimidazole derivatives reported that compounds similar to 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific bacterial strain tested .
Study 2: Antiviral Activity Against HSV
In vitro studies evaluated the antiviral activity of related compounds against HSV. One derivative showed a reduction in viral plaque formation by up to 69% at a concentration of 0.5 mg/mL. This suggests that the target compound may share similar antiviral properties .
Study 3: Enzyme Inhibition Profile
Research on enzyme inhibition revealed that certain derivatives inhibited DAAO with IC50 values in the micromolar range (10–30 µM). This inhibition profile indicates potential therapeutic applications in conditions where DAAO plays a role, such as schizophrenia .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-5-methylbenzimidazole | Brominated phenyl group | Antimicrobial |
| 2-(Benzyloxy)quinoline | Quinoline core with benzyloxy substitution | Antiviral |
| 4-Aminoquinoline | Amino group at position 4 | Antimalarial |
This comparative analysis highlights how structural variations can influence biological activity across different compounds .
Q & A
Basic Experimental Design: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Alkylation Conditions : Use alkyl bromides (e.g., dodecyl bromide) with benzimidazol-2-one derivatives under mild conditions, employing catalysts like tetra--butylammonium bromide to enhance reaction efficiency .
- Solvent and Temperature : Optimize solvent polarity (e.g., ethanol, methanol) and reaction temperature (room temperature to reflux) to balance reactivity and side-product formation. For example, highlights varying yields (45–85%) in different solvents .
- Purification : Employ column chromatography or recrystallization with solvents like chloroform or ethyl acetate to isolate high-purity products .
Basic Characterization: What spectroscopic and crystallographic methods are essential for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., benzyloxy groups, bromine) and methyl groups. Cross-reference coupling constants with similar benzimidazole derivatives .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles (e.g., Zn–O/N coordination in analogous complexes) and intermolecular interactions .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., 467.535 g/mol for related compounds) and fragmentation patterns .
Advanced Mechanistic Studies: How can computational modeling predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity toward nucleophiles or electrophiles .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes) to prioritize in vitro testing. Link results to SAR frameworks .
Data Contradiction Analysis: How should researchers resolve discrepancies in synthetic yields reported across studies?
Methodological Answer:
- Reaction Replication : Repeat experiments under identical conditions (solvent, catalyst, temperature) to isolate variables .
- Analytical Cross-Validation : Compare HPLC purity data with H NMR integration to identify impurities or byproducts .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to detect intermediate phases affecting yield .
Advanced Biological Activity: What experimental designs assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- In Vitro Assays : Use enzyme inhibition assays (e.g., ATPase activity) with positive controls (e.g., staurosporine). Measure IC values .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Normalize results to cell viability controls .
Advanced SAR Studies: What strategies identify structural features critical for bioactivity?
Methodological Answer:
- Systematic Substitution : Modify the bromine atom (e.g., replace with Cl, F) or benzyloxy groups to evaluate electronic/steric effects .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential moieties (e.g., pyridine ring geometry) .
Statistical Validity: How to ensure robustness in biological assay data?
Methodological Answer:
- Replicates : Perform triplicate measurements for each concentration to calculate standard deviations .
- Blind Testing : Use blinded samples to minimize bias in data interpretation .
Cross-Disciplinary Approaches: How can chemical engineering principles improve scalability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
